molecular formula C9H8N2O3 B1429262 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1150102-58-1

3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B1429262
CAS RN: 1150102-58-1
M. Wt: 192.17 g/mol
InChI Key: MNYCZJWCVWYGEI-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, also known as BMVC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMVC is a heterocyclic compound that contains an imidazole ring and a carboxylic acid group.

Scientific Research Applications

Pharmaceutical Drug Synthesis

The imidazole ring, which is part of the compound’s structure, is a core feature in many pharmaceutical drugs. This compound can be used to synthesize medications with a wide range of therapeutic effects, including antibacterial, antifungal, and antiviral properties . Its derivatives are found in drugs like metronidazole and tinidazole, which are used to treat bacterial and protozoal infections.

Anticancer Research

Imidazole derivatives have shown promise in anticancer research. The compound could be utilized to develop new chemotherapeutic agents, particularly as it relates to Hodgkin’s disease, where derivatives like dacarbazine are already in use .

Agricultural Chemicals

The benzimidazole moiety is effective in antihelmintic and antinematodal applications. This compound could be explored for the development of new pesticides or fungicides to protect crops from pests and diseases .

Enzyme Inhibition Studies

The imidazole ring is known to interact with certain enzymes, inhibiting their activity. This compound could be used in studies to understand enzyme mechanisms or to develop enzyme inhibitors that could serve as drugs for diseases like rheumatoid arthritis .

Antioxidant Development

Research has indicated that imidazole derivatives can exhibit antioxidant properties. This compound could be investigated for its potential use in developing new antioxidants, which are crucial in combating oxidative stress-related diseases .

properties

IUPAC Name

3-methyl-2-oxo-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCZJWCVWYGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732542
Record name 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

CAS RN

1150102-58-1
Record name 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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